1-(Thiophene-2-carbonyl)azepan-2-one
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Overview
Description
1-(Thiophene-2-carbonyl)azepan-2-one is a heterocyclic compound that features a thiophene ring fused with an azepanone structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)azepan-2-one typically involves the condensation of thiophene-2-carboxylic acid with azepan-2-one under specific reaction conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophene-2-carbonyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
1-(Thiophene-2-carbonyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-carbonyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of 1-(Thiophene-2-carbonyl)azepan-2-one.
Azepan-2-one: Another precursor that forms the azepanone structure.
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxaldehyde share structural similarities
Uniqueness: this compound is unique due to its combined thiophene and azepanone structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2S |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-(thiophene-2-carbonyl)azepan-2-one |
InChI |
InChI=1S/C11H13NO2S/c13-10-6-2-1-3-7-12(10)11(14)9-5-4-8-15-9/h4-5,8H,1-3,6-7H2 |
InChI Key |
LAXNJTXGLGFKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
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